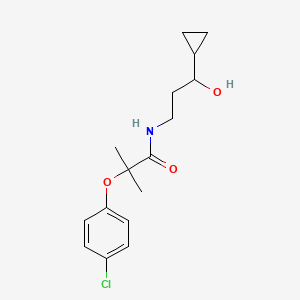

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-16(2,21-13-7-5-12(17)6-8-13)15(20)18-10-9-14(19)11-3-4-11/h5-8,11,14,19H,3-4,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGMZOXCGXHSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCC(C1CC1)O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the chlorophenoxy intermediate.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which may involve reagents such as diazomethane or Simmons-Smith reagent.

Formation of the Hydroxypropyl Group: The hydroxypropyl group is introduced via a hydroxyalkylation reaction, typically using an epoxide or a halohydrin.

Amidation Reaction: The final step involves the reaction of the intermediate with a suitable amine to form the desired amide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

The biological activity of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide is primarily attributed to the functional groups present in its structure.

Potential Applications:

-

Pharmaceuticals:

- Anticancer Activity: Compounds with similar structural motifs have demonstrated significant anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.

- Antimicrobial Properties: The compound's structure suggests activity against various microorganisms, which is valuable in developing new antimicrobial agents.

-

Agrochemicals:

- Herbicidal Activity: The chlorophenoxy group is known for its herbicidal properties, making this compound a candidate for agricultural applications aimed at controlling unwanted plant growth.

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

-

Study on Anticancer Properties:

- A study investigated derivatives of phenoxy compounds showing promising results against various cancer cell lines, indicating that modifications in the structure can enhance efficacy against specific targets.

-

Research on Antimicrobial Efficacy:

- Another research highlighted the compound's potential as a mycocide, emphasizing its effectiveness against fungal pathogens, which could lead to applications in crop protection.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide would depend on its specific application. For example, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Structural Divergence :

- The cyclopropyl-hydroxypropyl group in the target compound may introduce conformational rigidity, contrasting with [18F]MK-9470’s flexible fluorinated ethoxy chain.

- The absence of a cyanophenyl group in the target compound suggests divergent receptor selectivity.

Sulfonamido- and Pyrazolyl-Modified Propanamides

- (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2): This compound features a pyrazolyl-oxygen linker and methylthioethyl group, enhancing solubility and metabolic stability. The acetamido and dichlorophenyl groups may contribute to kinase inhibition, though specific targets are unspecified . In contrast, the target compound’s 4-chlorophenoxy group and cyclopropane ring prioritize lipophilicity over polar interactions.

Key Differences :

- Substituents: Pyrazolyl vs. chlorophenoxy groups dictate distinct electronic and steric profiles.

- Solubility : The methylthioethyl and pyridinyl groups in compound 2 likely improve aqueous solubility compared to the target compound’s hydrophobic cyclopropane.

Disulfanyl-Linked Propanamides

- 3-[(3-oxidanylidene-3-phenylazanyl-propyl)disulfanyl]-N-phenyl-propanamide : This derivative includes a disulfanyl (-S-S-) bridge, enabling redox-responsive behavior. The target compound lacks such linkages, implying greater oxidative stability . The disulfanyl group in this analog may facilitate dimerization or protein disulfide bond interactions, which are irrelevant to the target compound’s structure.

Biological Activity

2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 279.76 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. It has been shown to exhibit:

- Antimicrobial Activity : The compound displays significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis.

- Antifungal Properties : Preliminary studies indicate effectiveness against certain fungal pathogens, suggesting a potential application in treating fungal infections.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially useful in conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies:

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial efficacy of the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests that the compound could be a candidate for developing new antibacterial agents. -

In Vivo Anti-inflammatory Study :

In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. This indicates its potential use in treating inflammatory diseases.

Research Findings

Recent research highlights the compound's potential applications in pharmaceuticals:

- A study published in Journal of Medicinal Chemistry explored structural modifications of similar compounds, leading to enhanced biological activity through targeted modifications.

- Another investigation focused on the compound's role as an anti-inflammatory agent, revealing its ability to inhibit NF-kB signaling pathways, which are crucial for inflammatory responses.

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)-2-methylpropanamide, and how can reaction efficiency be optimized?

Answer:

- Key Routes : Amide coupling between 2-(4-chlorophenoxy)-2-methylpropanoic acid derivatives and 3-cyclopropyl-3-hydroxypropylamine is a primary method. Microwave-assisted synthesis may enhance reaction rates and yields .

- Optimization : Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent, catalyst). Evidence from chemical engineering design principles (e.g., CRDC subclass RDF2050103) supports process control and simulation to minimize trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- Basic Techniques :

- Advanced : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

Advanced Mechanistic and Methodological Questions

Q. How can computational methods guide the understanding of reaction mechanisms for synthesizing this compound?

Answer:

- Quantum Chemistry : Use density functional theory (DFT) to model transition states and intermediate stability. ICReDD’s approach integrates quantum calculations with experimental data to predict reaction pathways .

- Kinetic Modeling : Apply software like Gaussian or ORCA to simulate reaction kinetics and identify rate-limiting steps .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields)?

Answer:

- Cross-Validation : Combine multiple techniques (e.g., LC-MS for impurity profiling, XRD for crystal structure validation) .

- Root-Cause Analysis : Use design of experiments (DoE) to isolate variables (e.g., moisture sensitivity of the cyclopropyl group) .

Table 1 : Common Contradictions and Solutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Low yield | Incomplete amide coupling | Optimize coupling agents (e.g., HATU) |

| Unidentified byproducts | Side reactions at cyclopropyl ring | Use inert atmosphere (N) |

Biological and Stability Studies

Q. How should researchers design assays to evaluate the biological activity of this compound?

Answer:

Q. What are the stability-indicating methods for detecting degradation products?

Answer:

- Forced Degradation : Expose to heat (40–80°C), UV light, and acidic/alkaline conditions. Monitor via HPLC-MS for degradants (e.g., hydrolysis of the amide bond) .

- Advanced : LC-QTOF-MS to fragment and identify unknown impurities .

Computational and Green Chemistry

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Answer:

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

Answer:

- QSAR Modeling : Utilize cheminformatics software (e.g., MOE, Schrödinger) to correlate substituent effects (e.g., halogen position) with bioactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over nanoseconds to assess stability of interactions .

Data Interpretation and Collaboration

Q. How should discrepancies between computational predictions and experimental results be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.